molecular formula C17H21NO2 B290820 N-(1-methylbutyl)-2-(2-naphthyloxy)acetamide

N-(1-methylbutyl)-2-(2-naphthyloxy)acetamide

Cat. No. B290820
M. Wt: 271.35 g/mol
InChI Key: GNGBZGPEGPVQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylbutyl)-2-(2-naphthyloxy)acetamide, commonly known as MNA-715, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNA-715 belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have various pharmacological effects.

Mechanism of Action

MNA-715 works by inhibiting the activity of N-(1-methylbutyl)-2-(2-naphthyloxy)acetamide, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids are naturally occurring compounds in the body that play a crucial role in regulating various physiological processes such as pain, inflammation, and mood.
Biochemical and Physiological Effects
Studies have demonstrated that MNA-715 has various biochemical and physiological effects. MNA-715 has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, MNA-715 has been shown to have anxiolytic effects, which may be beneficial in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of MNA-715 is its specificity for N-(1-methylbutyl)-2-(2-naphthyloxy)acetamide inhibition, which reduces the risk of off-target effects. However, MNA-715 has some limitations, such as its poor solubility in water, which may limit its use in some experimental settings.

Future Directions

There are several future directions for the study of MNA-715. One potential direction is the investigation of its effects on other physiological processes such as appetite regulation and immune function. Additionally, further studies are needed to determine the safety and efficacy of MNA-715 in human clinical trials. Finally, the development of more potent and selective N-(1-methylbutyl)-2-(2-naphthyloxy)acetamide inhibitors may lead to the discovery of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of MNA-715 involves the reaction of 2-naphthol with 1-methylbutylamine in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic acid and acetic anhydride to form MNA-715.

Scientific Research Applications

MNA-715 has been extensively studied for its potential therapeutic applications in various diseases such as pain, inflammation, and anxiety. Studies have shown that MNA-715 exerts its pharmacological effects through the inhibition of N-(1-methylbutyl)-2-(2-naphthyloxy)acetamide, which is an enzyme that breaks down endocannabinoids in the body.

properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

2-naphthalen-2-yloxy-N-pentan-2-ylacetamide

InChI

InChI=1S/C17H21NO2/c1-3-6-13(2)18-17(19)12-20-16-10-9-14-7-4-5-8-15(14)11-16/h4-5,7-11,13H,3,6,12H2,1-2H3,(H,18,19)

InChI Key

GNGBZGPEGPVQDH-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)COC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCCC(C)NC(=O)COC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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